5-Bromo-2-fluoro-4-iodobenzonitrile chemical properties
5-Bromo-2-fluoro-4-iodobenzonitrile chemical properties
High-Fidelity Scaffold for Sequential Chemoselective Functionalization
Executive Summary
5-Bromo-2-fluoro-4-iodobenzonitrile (CAS: 2166791-67-7) represents a specialized class of "tri-orthogonal" halogenated scaffolds used in advanced medicinal chemistry. Unlike simple aryl halides, this molecule possesses three distinct electrophilic sites (I, Br, F) with widely separated reactivity thresholds. This unique electronic architecture allows researchers to construct complex pharmacophores—such as PROTACs, kinase inhibitors, and heterobifunctional degraders—through sequential, highly controlled bond-forming events without the need for protecting groups.
This guide provides a validated technical framework for exploiting the reactivity hierarchy of this molecule, ensuring high yield and regiochemical fidelity.
Chemical Identity & Physiochemical Profile
| Property | Specification |
| IUPAC Name | 5-Bromo-2-fluoro-4-iodobenzonitrile |
| CAS Number | 2166791-67-7 |
| Molecular Formula | |
| Molecular Weight | 325.91 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF, |
| Key Functional Groups | Nitrile (EWG/Director), Fluorine ( |
Reactivity Landscape & Chemoselectivity
The core value of this scaffold lies in its Reactivity Hierarchy . Successful utilization requires strict adherence to the order of operations defined by bond dissociation energies (BDE) and electronic activation.
The Reactivity Hierarchy (Order of Operations)
-
Position C4 (Iodine): The C-I bond is the weakest (
65 kcal/mol). It undergoes oxidative addition with Palladium(0) species under mild conditions (RT to 60°C). -
Position C2 (Fluorine): The fluorine atom is activated by the strongly electron-withdrawing nitrile group (ortho-effect) and the halogenated ring system. It is highly susceptible to Nucleophilic Aromatic Substitution (
) by amines, thiols, or alkoxides.-
Note:
can often be performed before or after the C4-Iodine coupling, depending on the nucleophile's tolerance to Pd-catalysis.
-
-
Position C5 (Bromine): The C-Br bond is stronger (
81 kcal/mol) and sterically crowded. It typically remains inert during C4-coupling if controlled stoichiometrically, requiring elevated temperatures (>80°C) or specialized ligands (e.g., XPhos, RuPhos) to react. -
Position C1 (Nitrile): Remains stable during cross-coupling; serves as a precursor for amides, acids, or heterocycles (e.g., triazoles, tetrazoles) in late-stage synthesis.
Visualization of Reactivity
The following diagram maps the reaction pathways available to the chemist.
Figure 1: Divergent synthetic pathways. Path A exploits the weak C-I bond, while Path B exploits the electron-deficient C-F bond.
Experimental Protocols
These protocols are designed to maximize chemoselectivity.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4 (Iodine)
Objective: Install an aryl/heteroaryl group at C4 without disturbing the C5-Bromine or C2-Fluorine.
-
Reagents:
-
Substrate: 5-Bromo-2-fluoro-4-iodobenzonitrile (1.0 equiv)
-
Boronic Acid:
(1.05 equiv) — Strict stoichiometry is vital. -
Catalyst:
(3-5 mol%) — Bis-dentate ligands prevent ligand exchange/scrambling. -
Base:
(2.0 M aq, 2.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed).
-
-
Methodology:
-
Charge a reaction vial with substrate, boronic acid, and catalyst under Argon.
-
Add degassed solvent and aqueous base.
-
Stir at 40–50°C . Critical: Do not exceed 60°C to prevent oxidative addition at the Bromine site.
-
Monitor by LCMS. The Iodine displacement is typically complete within 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
-
-
Why this works: The rate of oxidative addition to Ar-I is orders of magnitude faster than Ar-Br. Using a mild base and moderate temperature kinetically locks the reaction to the C4 site.
Protocol B: Functionalization at C2 (Fluorine)
Objective: Displace the Fluorine with an amine (e.g., morpholine, piperazine) to generate a core scaffold.
-
Reagents:
-
Substrate: 5-Bromo-2-fluoro-4-iodobenzonitrile (1.0 equiv)
-
Nucleophile: Secondary amine (1.1 equiv)
-
Base: DIPEA (Hunig's Base) or
(1.5 equiv) -
Solvent: DMSO or DMF (anhydrous).
-
-
Methodology:
-
Dissolve substrate in DMSO (0.2 M concentration).
-
Add base and amine.[1]
-
Stir at RT to 40°C .
-
Observation: The reaction often turns yellow/orange due to the formation of the Meisenheimer complex intermediate.
-
Workup: Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.
-
-
Why this works: The nitrile group at C1 exerts a strong electron-withdrawing effect ortho to the fluorine, lowering the LUMO energy and facilitating nucleophilic attack. The Bromine and Iodine atoms further deactivate the ring, making this
exceptionally mild.
Sequential Library Generation Workflow
For drug discovery (e.g., PROTAC linker optimization), a "Library-from-Scaffold" approach is recommended.
Figure 2: Sequential assembly logic. Note that Step 1 and Step 2 can often be swapped depending on the steric bulk of the nucleophile.
Handling, Stability & Safety (SDS Summary)
-
Hazard Classification:
-
Acute Toxicity (Oral/Inhalation): Category 4.
-
Skin/Eye Irritation: Category 2 (Warning: Fluorinated benzyl halides can be lachrymators).
-
Specific Target Organ Toxicity: Respiratory irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon). Light sensitive (Iodides can liberate
upon prolonged light exposure, turning the solid yellow/brown). -
Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the nitrile).
References
-
PubChem Compound Summary.5-Bromo-2-fluorobenzonitrile (Analogous Reactivity).
-
AChemBlock & Fluorochem Catalog Data.Physical properties and commercial availability of CAS 2166791-67-7.
-
Nucleophilic Arom
) Mechanisms. General principles of ortho-cyano activation in polyhalogenated arenes. -
Chemoselective Cross-Coupling.
